tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H13N3O4 . It is a member of the pyrazole family, which are aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate can be synthesized from 3-methyl-4-nitropyrazole using di-tert-butyl dicarbonate in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo a variety of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The compound has a molecular weight of 227.22 . Other physical and chemical properties specific to “this compound” are not available in the retrieved resources.Scientific Research Applications
Synthesis and Derivative Formation
The compound tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as a precursor in the synthesis of various chemically significant derivatives. For instance, it is involved in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through acylation and subsequent reactions with alkyl hydrazines, resulting in isomeric pyrazoles. These processes are crucial for producing fluorinated pyrazole carboxylic acids on a large scale, which have diverse applications in chemical synthesis and potentially pharmacological activities (Iminov et al., 2015).
Novel Compound Synthesis
The research also extends to the development of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the versatility of tert-butyl nitro derivatives in synthesizing novel compounds. Such compounds are synthesized through diazotization processes and demonstrate the potential for creating diverse molecular architectures, which could be essential for developing new materials or pharmaceuticals (Ivanov et al., 2017).
Antitumor Agents
Furthermore, derivatives of this compound have been explored for their potential as antitumor agents. Synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates demonstrates a strategic approach to creating compounds with significant activity against various cancer cell lines. This indicates the critical role of tert-butyl nitro derivatives in the development of new therapeutic agents (Abonía et al., 2011).
Chemical Synthesis Techniques
The applications of this compound extend to chemical synthesis techniques, such as the development of new reagents for the synthesis of protected guanidines from amines. This highlights the compound's utility in facilitating complex synthetic pathways, thereby contributing to advancements in chemical synthesis methodologies (Yong et al., 1999).
Properties
IUPAC Name |
tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNCVSBBDMLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733482 | |
Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847139-22-4 | |
Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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